2-Propoxybenzamide

概述

描述

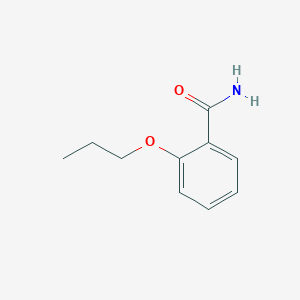

2-Propoxybenzamide (C₁₀H₁₃NO₂) is a benzamide derivative characterized by a benzene ring substituted with a propoxy group (–O–CH₂CH₂CH₃) at the 2-position and an amide (–CONH₂) functional group. Its molecular structure enables intramolecular N–H⋯O hydrogen bonding between the amide’s NH₂ and the propoxy oxygen, influencing both its crystalline packing and physicochemical properties . Single-crystal X-ray studies reveal orthorhombic symmetry (space group P2₁2₁2₁) with a dihedral angle of 12.41° between the benzene ring and the amide plane, contributing to a layered crystal structure stabilized by intermolecular hydrogen bonds . This compound is synthesized via nucleophilic substitution, where 2-hydroxybenzamide reacts with n-propyl iodide in the presence of KOH .

准备方法

The synthesis of 2-Propoxybenzamide typically involves the reaction of 2-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzoic acid attacks the propyl bromide, resulting in the formation of 2-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine source .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

化学反应分析

2-Propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学研究应用

1.1. Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the potential of benzamide derivatives, including 2-propoxybenzamide, as inhibitors for key enzymes involved in Alzheimer's disease, specifically acetylcholinesterase (AChE) and β-secretase (BACE1).

- Synthesis and Activity : A study synthesized eleven new benzamides, demonstrating that certain derivatives exhibited significant inhibitory activity against AChE and BACE1. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed promising results with an IC50 value of 1.57 μM for AChE inhibition .

- Structure-Activity Relationship (SAR) : The ability to modify the benzamide scaffold allows for detailed SAR analyses, which help in understanding how different substituents affect biological activity. The stability and ease of synthesis of these compounds make them attractive candidates for further development in treating neurodegenerative diseases .

| Compound Name | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 1.57 |

| Compound II | AChE | 1.47 |

| Compound III | BACE1 | 0.08 |

1.2. Anticancer Activity

Benzamide derivatives have also been explored for their anticancer properties. The amide bond present in these compounds plays a crucial role in their pharmacological activities.

- Mechanism of Action : Research indicates that benzamide compounds can induce apoptosis in cancer cells by altering cell cycle dynamics and inhibiting key signaling pathways .

- Case Study : A study focusing on the cytotoxic effects of various benzamide derivatives reported that this compound showed significant activity against HeLa cells, indicating its potential as a chemotherapeutic agent .

2.1. Herbicidal Activity

This compound has been investigated for its herbicidal properties, making it valuable in agricultural chemistry.

- Herbicidal Efficacy : Research has shown that certain benzamide compounds exhibit strong herbicidal activity at low application rates while maintaining low toxicity to humans and animals. These compounds can effectively control a broad spectrum of unwanted plant species .

- Application Methods : The application of these herbicides can be optimized through seed treatment or direct application to crops, enhancing their effectiveness while minimizing environmental impact .

| Application Method | Target Plants | Toxicity Level |

|---|---|---|

| Seed Treatment | Broadleaf Weeds | Low |

| Direct Application | Grasses | Low |

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility as a compound:

- Pharmacology : Its role as an inhibitor of AChE and BACE1 positions it as a candidate for Alzheimer’s disease treatment.

- Anticancer Potential : Demonstrated cytotoxic effects on cancer cell lines suggest further exploration in oncology.

- Agriculture : Effective herbicide with low toxicity enhances its suitability for crop protection.

作用机制

The mechanism of action of 2-Propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Benzamide Derivatives

Key Observations :

- Substituent Effects : The propoxy group in this compound introduces greater steric bulk compared to methoxy or ethoxy analogs, altering dihedral angles and hydrogen bonding. The larger dihedral angle in 2-ethoxybenzamide (50.48°) prevents intramolecular H-bonding, resulting in distinct crystal packing .

Key Observations :

- Synthetic Accessibility : 2-Alkoxybenzamides are generally synthesized via alkylation of 2-hydroxybenzamide, with reactivity influenced by the alkyl halide’s chain length and branching.

- Stability : The amide bond in N-(sec-butyl)-2-propoxybenzamide is prone to hydrolysis, unlike this compound, which lacks an N-alkyl group, enhancing its stability .

Key Observations :

- Activity Modulation : The propoxy group’s lipophilicity enhances membrane permeability, but biological activity depends on additional functional groups. For example, the thiadiazole-sulfonamide hybrid in shows antitubercular activity absent in simpler 2-alkoxybenzamides.

生物活性

2-Propoxybenzamide is a compound of interest due to its potential biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview of its pharmacological potential.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the reaction of 2-propoxybenzoic acid with amines or through acylation reactions. The structural formula is represented as:

This compound features a propoxy group attached to a benzene ring, which is substituted with an amide functional group. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro assays have demonstrated IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against different cancer cell lines .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 6.40 ± 0.26 |

| HeLa (Cervical Cancer) | 22.09 |

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared using Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | Not Active |

| Bacillus subtilis | 2 |

The compound demonstrated potent activity against Staphylococcus aureus while showing no activity against E. coli, highlighting its specificity towards certain bacterial strains .

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation in various models. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis, particularly in Gram-positive bacteria.

- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, this compound may reduce the expression of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

- Cancer Treatment : A study involving human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis markers.

- Infection Models : In vivo studies using mouse models infected with MRSA showed that administration of the compound reduced bacterial load significantly compared to controls.

- Inflammatory Response : A model of acute inflammation revealed that treatment with this compound resulted in decreased edema and lower levels of inflammatory cytokines.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of 2-propoxybenzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating crystal structures. Key steps include:

- Crystal Preparation : Grow high-quality crystals (e.g., colorless blocks, 0.16 × 0.10 × 0.08 mm) under controlled conditions (e.g., T = 100 K) to minimize thermal motion artifacts .

- Data Collection : Use an Agilent SuperNova Atlas CCD diffractometer with CuKα radiation (λ = 1.5418 Å). Collect reflections over θ = 3.1–66.6° to ensure comprehensive coverage .

- Refinement : Employ software like CrysAlis PRO for structure solution and refinement. Key parameters include R[F² > 2σ(F²)] = 0.040 and wR(F²) = 0.099, with anisotropic displacement parameters for non-H atoms .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the absence of unreacted starting materials (e.g., propoxy or benzamide precursors).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% area under the curve) .

Q. What are the critical parameters for reproducing the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions based on literature protocols:

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.

- Catalyst : Employ coupling agents like EDC/HOBt for amide bond formation between 2-propoxybenzoic acid and ammonia derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns of this compound?

- Methodological Answer : Address discrepancies through:

- Comparative Analysis : Contrast SCXRD data from multiple studies (e.g., intramolecular N–H⋯O vs. intermolecular C–H⋯O interactions) .

- Computational Modeling : Use density functional theory (DFT) to calculate hydrogen bond energies and validate experimental geometries .

- Refinement Checks : Re-examine residual electron density maps (e.g., using Olex2) to confirm hydrogen atom positions .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

- Methodological Answer : Design thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments with:

- Heating Rate : 10°C/min under nitrogen to observe phase transitions (e.g., melting point at 375 K) .

- Sample Preparation : Ensure crystal homogeneity to avoid artifacts from polymorphic variations.

- Data Interpretation : Correlate thermal events with structural features (e.g., hydrogen-bonded networks stabilizing the lattice) .

Q. How should researchers approach computational studies to predict the reactivity of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, incorporating solvent effects and flexible binding pockets .

Q. What strategies mitigate data inconsistencies in crystallographic refinement of this compound?

- Methodological Answer :

- Error Analysis : Calculate estimated standard deviations (e.s.d.s) using full covariance matrices to account for correlated parameters .

- Validation Tools : Apply checkCIF/PLATON to identify outliers in bond lengths/angles (e.g., C–O bonds: expected range 1.36–1.42 Å) .

Q. Data Contradiction and Analysis

Q. How can conflicting reports on the dihedral angles of this compound’s substituents be reconciled?

- Methodological Answer :

- Multi-Technique Validation : Compare SCXRD results with solid-state NMR or Raman spectroscopy to confirm torsion angles (e.g., 12.41° for benzamide-propoxy dihedral) .

- Temperature Effects : Replicate experiments at varying temperatures to assess conformational flexibility .

Q. Ethical and Reproducibility Guidelines

Q. What ethical practices are essential when publishing crystallographic data for this compound?

- Methodological Answer :

属性

IUPAC Name |

2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVIQMSTEFBUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208310 | |

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59643-84-4 | |

| Record name | 2-Propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59643-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-propoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。